molecular formula C20H19BrFN3O2 B11300784 5-(4-bromophenyl)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-1,2-oxazole-3-carboxamide

5-(4-bromophenyl)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11300784
M. Wt: 432.3 g/mol
InChI Key: IDXJSGGBRTXVNW-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, which can be done using bromine or other brominating agents.

    Attachment of the dimethylaminoethyl group: This can be done through a nucleophilic substitution reaction, where a dimethylamino group is introduced to the ethyl chain.

    Carboxamide formation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the bromophenyl group, potentially leading to the formation of a phenyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromophenyl and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield dehalogenated products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays or cellular assays.

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-1,2-oxazole-3-carboxamide: Lacks the bromophenyl and dimethylaminoethyl groups.

    5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-1,2-oxazole-3-carboxamide: Similar structure but with a chlorine atom instead of bromine.

    5-(4-bromophenyl)-N-[2-(methylamino)-2-(4-fluorophenyl)ethyl]-1,2-oxazole-3-carboxamide: Similar structure but with a methylamino group instead of dimethylamino.

Uniqueness

The presence of the bromophenyl and dimethylaminoethyl groups in 5-(4-bromophenyl)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-1,2-oxazole-3-carboxamide may confer unique biological activities or chemical reactivity compared to similar compounds. These differences can be explored through comparative studies.

Properties

Molecular Formula

C20H19BrFN3O2

Molecular Weight

432.3 g/mol

IUPAC Name

5-(4-bromophenyl)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H19BrFN3O2/c1-25(2)18(13-5-9-16(22)10-6-13)12-23-20(26)17-11-19(27-24-17)14-3-7-15(21)8-4-14/h3-11,18H,12H2,1-2H3,(H,23,26)

InChI Key

IDXJSGGBRTXVNW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)F

Origin of Product

United States

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